Product packaging for 2-Bromo-4-(4-isopropyl-phenyl)-thiazole(Cat. No.:)

2-Bromo-4-(4-isopropyl-phenyl)-thiazole

Cat. No.: B12606201
M. Wt: 282.20 g/mol
InChI Key: OTQVGOQSOZQESK-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Core in Heterocyclic Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its unique structural and electronic properties contribute to its ability to interact with a wide range of biological targets, making it a key component in numerous pharmaceuticals. tandfonline.com The thiazole nucleus is present in a variety of natural products, including Vitamin B1 (Thiamine), and in a multitude of synthetic drugs with activities spanning from antimicrobial and anticancer to anti-inflammatory and antiviral agents. tandfonline.com

The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This adaptability is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov The development of efficient synthetic methodologies, particularly the Hantzsch thiazole synthesis and various cross-coupling reactions, has further fueled the exploration of novel thiazole derivatives in academic and industrial research. nih.govtandfonline.com

Overview of the 2-Bromo-4-(4-isopropyl-phenyl)-thiazole Scaffold within the Thiazole Family

While specific research literature on this compound is not extensively available, its structure represents a significant class of 2,4-disubstituted thiazoles. This scaffold combines the reactive 2-bromo-thiazole core with a 4-isopropylphenyl group at the 4-position. The bromine atom at the C2 position is a versatile synthetic handle, enabling a variety of chemical transformations, most notably cross-coupling reactions. acs.org

The table below outlines the key structural features of the this compound scaffold.

FeatureDescription
Core Heterocycle Thiazole
Substitution Pattern 2,4-disubstituted
Substituent at C2 Bromo
Substituent at C4 4-isopropyl-phenyl

Rationale for Academic Investigation of Halogenated Thiazoles

The incorporation of halogen atoms, particularly bromine, into heterocyclic structures is a well-established strategy in medicinal chemistry. The introduction of a bromine atom can significantly modulate a compound's biological activity through various mechanisms. One key aspect is the ability of bromine to form halogen bonds, which are non-covalent interactions that can influence drug-target binding affinity and specificity.

Furthermore, the "heavy atom effect" of bromine can be exploited in areas such as photodynamic therapy. Bromine's size and lipophilicity can also enhance a molecule's ability to cross biological membranes, a desirable property for many drug candidates. From a synthetic perspective, the bromo-substituent on the thiazole ring is highly valued for its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. acs.orgchemicalbook.com This allows for the facile introduction of a wide variety of other functional groups at the 2-position, enabling the rapid generation of diverse chemical libraries for biological screening. acs.org The reactivity of the C-Br bond at the 2-position of the thiazole ring makes these compounds important intermediates for the synthesis of more complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12BrNS B12606201 2-Bromo-4-(4-isopropyl-phenyl)-thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

2-bromo-4-(4-propan-2-ylphenyl)-1,3-thiazole

InChI

InChI=1S/C12H12BrNS/c1-8(2)9-3-5-10(6-4-9)11-7-15-12(13)14-11/h3-8H,1-2H3

InChI Key

OTQVGOQSOZQESK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)Br

Origin of Product

United States

Reactivity and Derivatization Studies of 2 Bromo 4 4 Isopropyl Phenyl Thiazole

Electrophilic and Nucleophilic Reactivity of the Thiazole (B1198619) Nucleus

The reactivity of the thiazole ring in 2-Bromo-4-(4-isopropyl-phenyl)-thiazole is dictated by the interplay of the heteroatoms and the substituents. The thiazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. chemzipper.com However, the electron distribution is not uniform. The nitrogen atom withdraws electron density, while the sulfur atom can donate a lone pair into the ring. This dynamic influences the sites of electrophilic and nucleophilic reactions. libretexts.orgmasterorganicchemistry.combyjus.com

An electrophile, an electron-loving species, will typically attack positions of high electron density. byjus.com In the thiazole ring, the C5 position is generally the most electron-rich and thus the preferred site for electrophilic substitution. chemzipper.comquora.com Conversely, a nucleophile, or nucleus-loving species, seeks electron-deficient centers. masterorganicchemistry.com The presence of the bromine atom at the C2 position, coupled with the inductive effect of the adjacent nitrogen atom, renders the C2 carbon electrophilic and highly susceptible to nucleophilic attack. researchgate.netyoutube.com

Substitutions at the Bromine Position (C2)

The C2 position of this compound is the primary site for nucleophilic substitution. The bromine atom is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. This reactivity is a cornerstone of the synthetic utility of this compound.

The electrophilic nature of the C2 carbon makes it a prime target for electron-rich species. libretexts.orgmasterorganicchemistry.com Reactions at this position typically involve the attack of a nucleophile and the subsequent departure of the bromide ion. This process is often facilitated by transition metal catalysts, which can activate the C-Br bond. researchgate.netnih.gov

Functionalization at Other Thiazole Ring Positions (C4, C5)

While the C2 position is dominated by nucleophilic substitution, the other positions on the thiazole ring, namely C4 and C5, offer opportunities for different types of functionalization. The C4 position is already substituted with the 4-isopropyl-phenyl group, making further substitution at this position sterically hindered and electronically unfavorable.

The C5 position, in contrast, is the most nucleophilic carbon on the thiazole ring and is therefore the most reactive site towards electrophiles. chemzipper.comresearchgate.net Electrophilic substitution reactions, such as halogenation or nitration, would preferentially occur at C5, assuming the reaction conditions are controlled to avoid reaction at the more labile C2-bromo position. Direct C-H arylation at the C5 position of thiazole derivatives has also been achieved using palladium catalysis, offering a direct route to 5-arylthiazoles. researchgate.net This allows for a stepwise functionalization approach, where the C2 and C5 positions can be modified sequentially to build molecular complexity. nih.govresearchgate.net

Regioselective Functionalization and Synthetic Transformations

The distinct electronic properties of the C2 and C5 positions of the this compound core allow for a high degree of regioselectivity in its synthetic transformations. This controlled functionalization is crucial for the rational design and synthesis of complex target molecules.

The preferential reactivity of the C2-bromo group towards nucleophilic substitution, particularly in palladium-catalyzed cross-coupling reactions, allows for its selective modification while leaving the C5-H bond intact. researchgate.netnih.gov Subsequently, the C5 position can be functionalized through electrophilic substitution or direct C-H activation methods. researchgate.netrsc.orgrsc.org This stepwise approach provides a powerful strategy for introducing different substituents at specific positions on the thiazole ring. For instance, a Negishi or Stille cross-coupling can be performed at C2, followed by an electrophilic bromination at C5, which can then undergo a second cross-coupling reaction. nih.gov

Formation of Complex Hybrid Structures Incorporating the this compound Core

The this compound scaffold serves as a versatile building block for the synthesis of more complex hybrid molecular architectures. Its ability to undergo regioselective functionalization at both the C2 and C5 positions makes it an ideal starting material for constructing molecules with diverse functionalities and potential applications.

One notable example is the synthesis of 2,4'-bithiazoles. nih.gov In this approach, a 2-substituted-4-bromothiazole, which can be derived from a 2,4-dibromothiazole, undergoes a cross-coupling reaction with another thiazole unit. nih.gov Applying this logic, this compound could be coupled with other heterocyclic systems to generate novel hybrid structures. The resulting complex molecules often exhibit interesting photophysical or biological properties, stemming from the combination of the different heterocyclic cores. researchgate.netnih.gov For instance, thiazole-containing hybrids have been explored for their potential as anticancer and antimicrobial agents. nih.govnih.gov

Transition-Metal Catalyzed Cross-Coupling Reactions on this compound

Transition-metal catalysis has revolutionized organic synthesis, and it plays a pivotal role in the functionalization of this compound. mdpi.com Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at the C2 position. researchgate.net

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromothiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl linkages. researchgate.netmdpi.com

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. It is known for its high reactivity and functional group tolerance. nih.gov

Stille Coupling: This method employs an organotin reagent. While effective, the toxicity of tin compounds is a drawback. nih.gov

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties by coupling the bromothiazole with a terminal alkyne, using a palladium catalyst and a copper co-catalyst. nih.gov

Heck Coupling: This reaction forms a new carbon-carbon bond by reacting the bromothiazole with an alkene under palladium catalysis. mdpi.com

These reactions are highly efficient and allow for the introduction of a wide array of substituents at the C2 position, including alkyl, aryl, and alkynyl groups, thereby providing access to a vast chemical space of 4-(4-isopropyl-phenyl)-thiazole derivatives. researchgate.netnih.govnih.gov

Interactive Data Table: Transition-Metal Catalyzed Cross-Coupling Reactions on 2-Bromothiazoles

Reaction NameNucleophileCatalyst/ReagentsProduct TypeReference
Suzuki-MiyauraAr-B(OH)2Pd catalyst, Base2-Arylthiazole researchgate.net, mdpi.com
NegishiR-ZnXPd(0) catalyst2-Alkyl/Arylthiazole nih.gov
StilleR-Sn(Alkyl)3Pd(0) catalyst2-Alkyl/Aryl/Alkynylthiazole nih.gov
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst2-Alkynylthiazole nih.gov
HeckAlkenePd catalyst, Base2-Alkenylthiazole mdpi.com

Biological Activity Profiles and Structure Activity Relationship Sar Investigations

In Vitro and In Vivo (Model Systems) Biological Screening Methodologies

Thiazole (B1198619) derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. tandfonline.comnih.govnih.gov Screening methodologies typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of clinically relevant bacterial and fungal strains.

Research on 2-arylidenehydrazinyl-4-arylthiazole derivatives showed strong antibacterial activity against various strains, though their antifungal activity was minimal. nih.gov In another study, newly synthesized heteroaryl(aryl) thiazole derivatives demonstrated moderate to good antibacterial activity and even better antifungal potential, with some compounds showing MIC values as low as 0.06 mg/mL against fungal strains. nih.gov For instance, derivatives of 2-amino-4-(4-nitrophenyl/4-bromophenyl) thiazole were synthesized and evaluated, with one derivative showing moderate activity against Gram-positive bacteria and slight activity against Candida albicans. researchgate.net

The antifungal activity of thiazole derivatives is often pronounced. A series of (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole derivatives were found to be potent anti-biofilm agents against Candida albicans, with several analogues inhibiting over 50% of biofilm formation at a concentration of 12.5 µg/mL. nih.gov Similarly, a study on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives reported very strong antifungal effects against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives

Compound Class Test Organism Activity (MIC in µg/mL) Reference
Heteroaryl(aryl) Thiazole Derivatives E. coli 170 nih.gov
Heteroaryl(aryl) Thiazole Derivatives Aspergillus niger 60 nih.gov
(2-(cyclopropylmethylidene)hydrazinyl)thiazoles Candida albicans (clinical isolates) 0.12–1.95 (MIC₅₀) nih.gov

The thiazole scaffold is a key component in compounds with significant antineoplastic and cytotoxic properties. nih.govresearchgate.net The anticancer potential of these derivatives is frequently evaluated using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines. nih.govresearchgate.net

For example, a series of N-acylated 2-amino-5-benzyl-1,3-thiazoles was synthesized and screened for anticancer activity. One compound, in particular, demonstrated high toxicity against human glioblastoma (U251) and melanoma (WM793) cells while showing low toxicity towards normal cells. researchgate.net Another study focused on thiazole-based stilbene (B7821643) analogs as potential DNA topoisomerase IB inhibitors. Many of these compounds exhibited high cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with IC₅₀ values in the micromolar range. nih.gov Specifically, compound (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole showed potent cytotoxicity with an IC₅₀ of 0.62 μM against HCT116 cells. nih.gov The 1,3-thiazole ring is also a feature in compounds developed as potent agents against multidrug-resistant tumor cell lines. researchgate.net

New hybrid compounds incorporating thiazole have also been investigated. A novel thiazole derivative was synthesized and showed a strong cytotoxic effect against human liver (HepG-2) and breast (MCF-7) cancer cell lines, with its mechanism potentially involving DNA intercalation and topoisomerase II inhibition. nih.gov

Table 2: Cytotoxic Activity of Selected Thiazole Derivatives

Compound Class Cell Line Activity (IC₅₀ in µM) Reference
Thiazole-based Stilbene Analog (Compound 11) HCT116 (Colon Cancer) 0.62 nih.gov
Thiazole-based Stilbene Analog (Compound 8) MCF-7 (Breast Cancer) 0.78 nih.gov
Thiazolopyridazine Derivative HS 578T (Breast Cancer) 0.8 mdpi.com

Thiazole derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases. The Ellman method is commonly used for screening acetylcholinesterase (AChE) inhibitors, which are relevant for conditions like Alzheimer's disease. nih.govtandfonline.com

Several studies have explored thiazole derivatives as AChE inhibitors. nih.govacs.org One study synthesized 66 piperazinyl thiazole derivatives, with the most potent compounds showing IC₅₀ values as low as 0.8023 µM. nih.gov Another series of thiazole derivatives, evaluated for both AChE and butyrylcholinesterase (BuChE) inhibition, identified a compound with an IC₅₀ of 25.5 µg/mL for AChE and weak inhibition of BuChE. tandfonline.com

Thiazoles have also been investigated as carbonic anhydrase (CA) inhibitors. A series of novel 2-(4-(aryl)thiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives were synthesized and showed excellent inhibitory effects against human CA isoforms I and II (hCA I and hCA II). nih.gov These compounds exhibited Ki values in the low nanomolar range, with some being more potent than the clinical inhibitor acetazolamide. nih.gov

Table 3: Enzyme Inhibitory Activity of Selected Thiazole Derivatives

Compound Class Target Enzyme Activity (IC₅₀ or Kᵢ) Reference
Piperazinyl Thiazole Derivative (Compound 40) Acetylcholinesterase (AChE) IC₅₀ = 0.8023 µM nih.gov
2-(4-(aryl)thiazol-2-yl)isoindole Derivative Carbonic Anhydrase I (hCA I) Kᵢ = 27.07–37.80 nM nih.gov
2-(4-(aryl)thiazol-2-yl)isoindole Derivative Carbonic Anhydrase II (hCA II) Kᵢ = 11.80–25.81 nM nih.gov

The thiazole scaffold has been successfully employed to develop ligands for various receptors, notably adenosine (B11128) receptors. These activities are typically assessed using radioligand binding assays to determine affinity (Kᵢ values) at different receptor subtypes. nih.govnih.gov

Research has shown that non-xanthine 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives can act as antagonists with high affinity and selectivity for the adenosine A₁ receptor. nih.gov Further studies on 4-(4-methoxyphenyl)-2-aminothiazole derivatives identified them as selective antagonists for human adenosine A₃ receptors. nih.gov Structure-affinity relationships in a series of thiazole and thiadiazole analogues revealed that the electronic nature of substituents on the 4-phenyl ring played a significant role in binding to the adenosine A₃ receptor. nih.gov

Structure-Activity Relationship (SAR) Analysis of 2-Bromo-4-(4-isopropyl-phenyl)-thiazole Derivatives

The biological activity of thiazole-containing compounds is highly dependent on the nature and position of substituents on the heterocyclic ring and any appended aryl groups. globalresearchonline.netnih.gov SAR studies are crucial for optimizing lead compounds to enhance potency and selectivity.

The substitution pattern on the thiazole ring is a critical determinant of biological activity. mdpi.comijper.org Most biologically active thiazoles feature substitutions at the 2- and/or 4-positions. tandfonline.com

Position 2: The substituent at the 2-position of the thiazole ring significantly influences the molecule's pharmacological profile. In the case of the title compound, this is a bromine atom. Bromination at the 5-position of a 2-methyl-4-arylthiazole, followed by bromination of the methyl group, is a synthetic strategy to create intermediates for further derivatization, highlighting the reactivity of these positions. nih.gov In studies of adenosine A₃ receptor antagonists, N-acetyl or propionyl substitutions at the 2-amino group of a 4-arylthiazole template led to a great increase in binding affinity and selectivity. nih.gov

Position 4: The aryl group at position 4, such as the 4-isopropyl-phenyl group in the title compound, is pivotal for activity. For antimicrobial thiazoles, the presence of electron-withdrawing groups (like NO₂) or electron-donating groups (like OMe) in the para position of the 4-phenyl ring was found to be beneficial for activity. nih.gov In a series of AChE inhibitors, a 2-hydroxyethoxy group on the phenyl ring at C4 of a fused thiazolo[3,2-a]pyrimidine system played a significant role in inhibitory activity. nih.gov

Position 5: While less commonly the primary site of modification, substitution at the 5-position can also modulate activity. For instance, in a series of thiazole-based stilbene analogs, bromination at the 5-position was a key synthetic step, and the resulting compounds showed potent cytotoxicity. nih.gov

Role of the 4-(4-isopropyl-phenyl) Moiety on Biological Response

The substitution pattern on the phenyl ring attached to the thiazole core is a well-established determinant of biological activity in this class of compounds. nih.gov The nature of the substituent at the para-position of the phenyl group, in particular, can significantly influence the therapeutic efficacy of thiazole derivatives.

Research into various 2,4-disubstituted thiazole derivatives has shown that both electron-donating and electron-withdrawing groups at the para-position of the phenyl ring can be beneficial for biological activity. nih.gov For instance, studies on different series of thiazole compounds have demonstrated that substituents like nitro (NO2), a strong electron-withdrawing group, and methoxy (B1213986) (OMe), an electron-donating group, can enhance antimicrobial and anticancer activities. nih.gov In one study, a 4-nitro derivative exhibited potent inhibitory activity against carbonic anhydrase isoforms. nih.gov Similarly, the presence of an electron-donating methoxy group was found to be more favorable for antiproliferative activity than an electron-withdrawing chloro group. nih.gov

Structure-activity relationship (SAR) analyses of related compounds consistently highlight the importance of the substitution at this position for activities ranging from anticancer to antimicrobial effects. nih.gov It has been noted that aromatic substitution at the para position of the thiazole can enhance anticancer activity. nih.gov

Table 1: Influence of Phenyl Ring Substituents on Thiazole Derivative Activity

Substituent at para-position Electronic Effect Observed Biological Activity Enhancement
Nitro (NO₂) Electron-withdrawing Antimicrobial, Carbonic Anhydrase Inhibition nih.gov
Methoxy (OMe) Electron-donating Antiproliferative, Antimicrobial nih.govnih.gov
Chloro (Cl) Electron-withdrawing Antiproliferative (less than OMe) nih.gov

Influence of the Bromine Atom at C2 on Activity and Reactivity

The presence of a halogen atom, specifically bromine, at the C2 position of the thiazole ring is a significant structural feature that profoundly impacts both the biological activity and the chemical reactivity of the molecule.

From a biological standpoint, halogen substituents can enhance the lipophilicity of a compound, which may improve its ability to cross cell membranes and reach its intracellular target. In the context of thiazole derivatives, the introduction of a bromine atom has been shown to be advantageous for antiproliferative activity. For example, in a series of coumarin-based thiazole derivatives, the bromo-substituted compound demonstrated superior potency compared to its unsubstituted counterpart, highlighting the importance of the bromine atom for anticancer effects. nih.gov

The bromine atom at C2 also serves as a versatile chemical handle for further synthetic modifications. The carbon-bromine bond in heteroaromatic systems like thiazole can participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups at this position. This chemical reactivity is crucial for the generation of compound libraries for SAR studies, enabling the exploration of a wide range of substituents at the C2 position to optimize biological activity. The reactivity of the C2 position makes it a key site for structural diversification in the development of new therapeutic agents. nih.gov

Table 2: Impact of C2-Bromine on Thiazole Derivatives

Feature Description Implication
Biological Activity Enhances lipophilicity and can participate in halogen bonding. Improved cell permeability and target interaction, leading to enhanced antiproliferative activity. nih.gov

| Chemical Reactivity | The C-Br bond is a key site for synthetic modification. | Allows for the synthesis of a diverse range of derivatives for SAR studies through cross-coupling reactions. nih.gov |

Mechanistic Insights into Biological Actions

Elucidation of Molecular Targets and Pathways

Research on analogous thiazole-containing molecules has identified several key molecular targets and associated pathways. Thiazole (B1198619) rings are integral components of compounds known for a variety of pharmacological activities. nih.govresearchgate.net These include roles as antagonists for receptors such as the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) and as components in pharmaceuticals for type 2 diabetes. nih.govresearchgate.net

One of the most well-documented targets for thiazole derivatives is the adenosine (B11128) A3 receptor. nih.gov Studies on 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives have shown that these compounds can act as selective antagonists for human adenosine A3 receptors. nih.gov The affinity and selectivity are greatly influenced by substitutions on the phenyl ring and the thiazole core. nih.gov

Furthermore, certain thiazole-based compounds have been identified as potent inhibitors of DNA topoisomerase IB (Top1), an enzyme crucial for DNA replication and transcription. nih.gov This inhibition is a key mechanism in the anticancer activity of these molecules. The interaction with Top1 is highly specific, involving precise molecular contacts within the enzyme-DNA complex. nih.gov The thiazole core is often a critical pharmacophore in a wide array of therapeutic agents, including those with antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com

Interaction with Cellular Components in Pre-clinical Models

In pre-clinical settings, the interaction of thiazole derivatives with cellular components has been extensively studied, providing insights into their potential effects. For instance, in cancer cell lines, thiazole-based compounds have demonstrated significant cytotoxicity. nih.govnih.gov A series of (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole analogs exhibited potent cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines. nih.gov Similarly, 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown anticancer activity against the MCF7 human breast adenocarcinoma cell line. nih.gov

The antimicrobial activity of thiazole derivatives has also been well-documented. mdpi.comnih.gov These compounds have shown efficacy against various pathogenic bacteria and fungi. mdpi.comnih.gov The mechanism of action at the cellular level often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. mdpi.com The lipophilicity of the molecule, influenced by substituents like the isopropyl-phenyl group, plays a crucial role in its ability to penetrate microbial membranes. mdpi.com

Theoretical Considerations of Action (e.g., Enzyme Binding Modes, Receptor Interactions)

Molecular modeling and docking studies have provided detailed theoretical frameworks for the action of thiazole derivatives at the molecular level. These studies reveal the critical interactions that govern the binding of these compounds to their protein targets.

Enzyme Binding Modes: In the case of DNA topoisomerase IB, the binding mode of thiazole-based inhibitors has been elucidated through molecular docking. nih.gov For example, the nitrogen atom of the thiazole ring can form a crucial hydrogen bond with an arginine residue (Arg364) in the enzyme's active site. nih.gov Additionally, the phenyl ring can engage in van der Waals interactions with hydrophobic residues, such as Ile535, anchoring the inhibitor within the binding pocket. nih.gov Strong π-π stacking interactions between the inhibitor and DNA base pairs further stabilize the complex. nih.gov

Receptor Interactions: For adenosine A3 receptor antagonists, the binding is characterized by a combination of hydrogen bonding and hydrophobic interactions. nih.gov The carbonyl group of an amide substituent on the thiazole ring can form a hydrogen bond with a glutamine residue (Q167) in the second extracellular loop (EL2) of the human A3 receptor, an interaction that is key to its selectivity. nih.gov The thiazole and phenyl rings are typically surrounded by a number of hydrophobic amino acid residues, such as F168, F182, I186, and L246, which contribute to the binding affinity. nih.gov The 4-isopropyl-phenyl group of the subject compound would be expected to fit into such a hydrophobic pocket.

The crystal structure of the related compound, 2-bromo-4-phenyl-1,3-thiazole, reveals that the thiazole and phenyl rings are nearly coplanar, which can facilitate π-π stacking interactions. nih.govresearchgate.net The crystal packing also shows short intermolecular S···Br contacts, suggesting the potential for halogen bonding in biological interactions. nih.govresearchgate.net

Computational Chemistry and Cheminformatics in Thiazole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design for identifying potential drug candidates.

Binding affinity predicts the strength of the interaction between a ligand and its target protein. It is commonly expressed as a docking score or binding energy, with lower (more negative) values typically indicating a stronger, more favorable interaction. In the study of thiazole (B1198619) derivatives, molecular docking has been used to screen compounds against various biological targets.

For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and docked against the active sites of bacterial and fungal proteins as well as human cancer-related proteins. nih.gov The docking scores indicated that compounds with specific substitutions, such as a 4-hydroxy group (compound p2 ) or a 4-dimethylamine group (compound p3 ), showed strong binding affinities comparable to standard drugs. nih.gov Similarly, studies on 2,4-disubstituted thiazoles as antimicrobial agents found that derivatives containing nitro (NO2) and methoxy (B1213986) (OCH3) groups exhibited a high affinity for the target enzyme glucosamine-6-phosphate synthase. researchgate.net Another study on 2,4,5-trisubstituted-1,3-thiazole derivatives identified a compound with a methyl-4-aminobenzoate substitution as having the lowest binding energy against the same enzyme, suggesting it could be a potent inhibitor. iium.edu.my

Table 1: Representative Binding Affinity Predictions for Thiazole Derivatives

Compound/Derivative Target Protein (PDB ID) Docking Score/Binding Energy (kcal/mol) Reference
4-(4-bromophenyl)-N-(4-hydroxybenzylidene)thiazol-2-amine (p2 ) S. aureus MurB (1JIJ) -8.1 nih.gov
4-(4-bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine (p3 ) S. aureus MurB (1JIJ) -8.0 nih.gov
4-(4-bromophenyl)-N-(4-nitrobenzylidene)thiazol-2-amine (p4 ) C. albicans ERG11 (4WMZ) -8.4 nih.gov

Note: This table is interactive. You can sort the data by clicking on the column headers.

Beyond predicting binding strength, molecular docking reveals the specific amino acid residues within the target's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are critical for stabilizing the ligand-receptor complex.

In the analysis of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the potent compound p2 was found to form hydrogen bonds with the Tyr193 and Asn116 residues in the active site of S. aureus MurB. nih.gov Its phenyl ring also engaged in pi-pi stacking with a Tyr253 residue. nih.gov Another active compound, p4 , formed a crucial hydrogen bond with the Tyr132 residue of the fungal enzyme lanosterol (B1674476) 14-alpha demethylase. nih.gov These specific interactions explain the observed biological activity and provide a roadmap for designing future derivatives with enhanced affinity.

Table 2: Key Interacting Residues for a Thiazole Derivative

Ligand Target Protein Interacting Amino Acid Residues Type of Interaction Reference
4-(4-bromophenyl)-N-(4-hydroxybenzylidene)thiazol-2-amine (p2 ) S. aureus MurB Tyr193, Asn116 Hydrogen Bond nih.gov

Note: This table is interactive. You can sort the data by clicking on the column headers.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can determine a molecule's three-dimensional structure, electron distribution, and orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap often implies higher chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov By analyzing molecular descriptors (numerical representations of chemical information), QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

Several QSAR studies have been conducted on thiazole derivatives to predict their antimicrobial or anticancer activities. researchgate.netnih.gov These models have identified key descriptors that influence biological efficacy. For instance, in a study of 2,4-disubstituted thiazoles, the molecular connectivity index (2χv) and Kier's shape index (κa3) were found to be crucial parameters for antimicrobial activity. researchgate.net Another QSAR study on antitubercular thiazolidine-4-one derivatives found that descriptors related to polarizability (MLFER_S), electronegativity (GATSe2), and surface area (EstateVSA 6) were positively correlated with activity. nih.gov These findings suggest that compounds with high polarizability and specific shape attributes are more likely to be potent antimicrobial agents.

Table 3: Important Molecular Descriptors in QSAR Models for Thiazole Derivatives

QSAR Study Focus Key Descriptor(s) Implication for Biological Activity Reference
Antimicrobial Thiazoles 2χv (Molecular Connectivity), κα3 (Kier's Shape Index) Correlates with interaction at the target site researchgate.net
Antitubercular Thiazolidinones MLFER_S (Polarizability), GATSe2 (Electronegativity) Higher values increase antitubercular activity nih.gov

Note: This table is interactive. You can sort the data by clicking on the column headers.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Computational Aspects)

Before a compound can become a viable drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Computational tools are widely used to predict these properties early in the drug discovery process, saving time and resources. These predictions assess factors like oral bioavailability, blood-brain barrier permeability, and potential for liver toxicity.

In a study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, a computational ADME profile was generated for the most promising compounds. nih.gov The analysis predicted that the active compounds had good oral absorption and did not violate Lipinski's rule of five, which is a guideline for drug-likeness. Furthermore, the compounds were predicted to be non-toxic and non-carcinogenic, with high gastrointestinal absorption levels. nih.gov These in silico predictions provide strong support for the potential of these thiazole derivatives as drug candidates, warranting further experimental investigation.

Table 4: Computationally Predicted ADME Properties for a Thiazole Derivative

Compound Predicted Property Value/Outcome Significance Reference
4-(4-bromophenyl)-N-(4-hydroxybenzylidene)thiazol-2-amine (p2 ) Oral Bioavailability Good Likely to be effective when taken orally nih.gov
Lipinski's Rule of Five No violations Drug-like properties nih.gov
Toxicity Non-toxic, Non-carcinogenic Favorable safety profile nih.gov

Note: This table is interactive. You can sort the data by clicking on the column headers.

Advanced Spectroscopic and Crystallographic Characterization Techniques

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation (FTIR) or the inelastic scattering of monochromatic light (Raman). For 2-Bromo-4-(4-isopropyl-phenyl)-thiazole, the spectra would be dominated by vibrations corresponding to the thiazole (B1198619) ring, the phenyl ring, and the isopropyl group.

Based on the analysis of the closely related 2-Bromo-4-phenyl-thiazole, several key vibrational bands can be predicted. researchgate.netnih.gov The FTIR spectrum (typically recorded in KBr) would exhibit characteristic peaks for:

Aromatic C-H stretching: These vibrations from both the phenyl and thiazole rings are expected to appear at wavenumbers above 3000 cm⁻¹, typically in the range of 3100-3050 cm⁻¹. researchgate.net

Aliphatic C-H stretching: The isopropyl group would introduce strong absorptions in the 2975-2870 cm⁻¹ region due to the symmetric and asymmetric stretching of its methyl and methine C-H bonds.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the thiazole and phenyl rings would produce a series of sharp bands in the 1600-1400 cm⁻¹ region. For 2-Bromo-4-phenyl-thiazole, significant peaks are observed around 1476 cm⁻¹ and 1420 cm⁻¹. researchgate.netnih.gov

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds would be visible in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The substitution pattern on the phenyl ring (para-substitution) would influence the exact position of the out-of-plane bending bands, typically resulting in a strong absorption between 850-800 cm⁻¹.

C-Br stretching: The vibration of the carbon-bromine bond is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

The expected vibrational frequencies for key functional groups in this compound are summarized in the table below, with comparative data from 2-Bromo-4-phenyl-thiazole.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) for this compoundObserved Wavenumber (cm⁻¹) for 2-Bromo-4-phenyl-thiazole researchgate.netnih.gov
Aromatic C-HStretching3100 - 30503098, 3063
Aliphatic C-HStretching2975 - 2870N/A
Aromatic C=C, C=NStretching1600 - 14001476, 1420
C-HOut-of-plane Bending850 - 800836
Thiazole RingRing Vibrations~1260, ~1070, ~10101263, 1070, 1010

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map the carbon-hydrogen framework of the molecule.

¹H NMR: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments.

Thiazole Proton (H-5): A singlet corresponding to the single proton on the thiazole ring (at position 5) is expected. In the analogue 2-Bromo-4-phenyl-thiazole, this proton appears as a singlet at 8.16 ppm (in DMSO-d₆). researchgate.netnih.gov A similar downfield shift is expected for the target compound.

Aromatic Protons: The para-substituted phenyl ring will give rise to two sets of doublets, characteristic of an AA'BB' system. The two protons ortho to the thiazole ring and the two protons ortho to the isopropyl group will each produce a doublet. These are anticipated in the 7.30-8.00 ppm range.

Isopropyl Protons: The isopropyl group will be clearly identifiable by a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The septet would likely appear around 2.9-3.1 ppm, and the doublet for the methyl groups would be further upfield, around 1.2-1.3 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Thiazole Carbons: Three distinct signals are expected for the thiazole ring carbons. The carbon bearing the bromine (C-2) would be significantly downfield. The C-4 carbon, attached to the phenyl ring, and the C-5 carbon would also have characteristic shifts. In related 4-aryl-thiazole derivatives, these carbons appear in the regions of 150-175 ppm (C-2, C-4) and 110-120 ppm (C-5). researchgate.net

Aromatic Carbons: The phenyl ring would show four signals: one for the carbon attached to the thiazole (ipso-carbon), one for the carbon attached to the isopropyl group (ipso-carbon), and two for the four C-H carbons.

Isopropyl Carbons: Two signals corresponding to the methine (-CH) and the two equivalent methyl (-CH₃) carbons of the isopropyl group would be observed in the aliphatic region of the spectrum (typically 20-40 ppm).

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between the coupled protons of the isopropyl group (methine and methyl) and within the aromatic ring. An HSQC spectrum would link each proton signal to its directly attached carbon signal, confirming the C-H framework of the molecule.

Proton TypeExpected Chemical Shift (ppm)MultiplicityCarbon TypeExpected Chemical Shift (ppm)
Thiazole H-58.1 - 8.3SingletThiazole C-2150 - 160
Aromatic CH7.3 - 8.02 x DoubletsThiazole C-4165 - 175
Isopropyl CH2.9 - 3.1SeptetThiazole C-5115 - 125
Isopropyl CH₃1.2 - 1.3DoubletAromatic C-H125 - 130
Aromatic C-ipso130 - 155
Isopropyl CH30 - 40
Isopropyl CH₃20 - 25

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₂H₁₂BrNS), the high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and sulfur (³²S, ³³S, ³⁴S). The exact mass of the monoisotopic molecular ion would be calculated as 280.9877 Da.

Electron Ionization (EI) MS would likely lead to several key fragment ions. The fragmentation pattern would be expected to involve:

Loss of the isopropyl group: A significant peak corresponding to the loss of a propyl radical ([M - C₃H₇]⁺) would be expected, leading to an ion at m/z 238.

Loss of bromine: Cleavage of the C-Br bond would result in an ion at m/z 202.

Cleavage of the thiazole ring: Various fragmentations of the heterocyclic ring can occur, leading to smaller charged fragments.

Formation of a tropylium-like ion: The isopropylphenyl moiety could rearrange to form stable carbocations.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and details about the conformation and packing of molecules in the crystal lattice. While no specific crystal structure has been published for this compound, the detailed study of 2-Bromo-4-phenyl-thiazole offers a robust model for prediction. researchgate.netnih.gov

For 2-Bromo-4-phenyl-thiazole, the crystal system is monoclinic with the space group P2₁/n. researchgate.netnih.gov

Crystal Data for the Analogue 2-Bromo-4-phenyl-thiazole nih.gov

ParameterValue
FormulaC₉H₆BrNS
Molecular Weight240.12
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.8934 (3)
b (Å)10.6591 (6)
c (Å)13.8697 (7)
β (°)90.812 (1)
Volume (ų)871.18 (8)
Z4

In the solid state, molecules of this compound would arrange themselves to maximize favorable intermolecular interactions. Based on the structure of its phenyl analogue, several types of interactions are expected:

π-π Stacking: The aromatic thiazole and phenyl rings are likely to engage in π-π stacking interactions with neighboring molecules. In 2-Bromo-4-phenyl-thiazole, molecules related by a center of symmetry are held together by such interactions, with a centroid-centroid distance of 3.815 Å between the five- and six-membered rings. nih.gov The bulky isopropyl group in the target molecule might hinder or modify this stacking arrangement, potentially leading to a less dense packing.

Halogen...Sulfur Interactions: Short intermolecular contacts between the bromine atom of one molecule and the sulfur atom of a neighboring molecule are a distinct possibility. In the crystal packing of 2-Bromo-4-phenyl-thiazole, a short S···Br contact of 3.5402 Å is observed, which is less than the sum of the van der Waals radii, indicating a significant interaction. researchgate.netnih.gov

The conformation of the molecule in the solid state is determined by the torsion angle between the planes of the thiazole and phenyl rings. For 2-Bromo-4-phenyl-thiazole, these two rings are nearly coplanar, with a small dihedral angle of 7.45°. nih.gov This near-planarity facilitates efficient crystal packing. For this compound, the presence of the sterically demanding isopropyl group might lead to a larger torsion angle between the two rings to minimize steric hindrance, although the energetic preference for a conjugated π-system would still favor a relatively planar conformation. The exact conformation would represent a balance between these competing electronic and steric effects.

Emerging Applications of 2 Bromo 4 4 Isopropyl Phenyl Thiazole and Analogues in Non Medicinal Fields

Material Science Applications

The incorporation of functional organic molecules into polymer matrices is a widely adopted strategy to enhance the properties of materials, creating advanced composites with tailored characteristics. Thiazole (B1198619) derivatives, particularly those bearing halogen and lipophilic substituents, are of interest for their potential to impart desirable attributes such as antimicrobial and flame-retardant properties to polymer coatings.

Role as Additives in Polymer Coatings (e.g., Antimicrobial, Flame Retardant)

Antimicrobial Coatings:

The proliferation of microorganisms on surfaces can lead to material degradation and health hazards. The development of polymer coatings with inherent antimicrobial activity is a critical area of research. Thiazole derivatives have shown promise as effective antimicrobial agents. nih.govwjbphs.com The antimicrobial efficacy of these compounds is often attributed to the interaction of the thiazole ring and its substituents with microbial cells, leading to the disruption of cellular processes.

Another approach involves the incorporation of thiazolium-based cationic polymers into coatings. These polymers can exhibit broad-spectrum antimicrobial activity. For example, a polymer based on poly(2-hydroxyethyl methacrylate) (PHEMA) functionalized with thiazolium groups has demonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The table below summarizes the antimicrobial activity of some thiazole derivatives, illustrating the potential of this class of compounds for creating antimicrobial polymer coatings.

Compound/PolymerTarget MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Thiazole Derivative 3Bacillus cereus0.23 mg/mL nih.gov
Thiazole Derivative 3Escherichia coli0.70 mg/mL nih.gov
Thiazole Derivative 9Candida albicans0.06 mg/mL nih.gov
Cationic Polymer PMTZ-BuStaphylococcus aureus (MRSA)78 µg/mL nih.gov

Flame Retardant Coatings:

The inherent flammability of many polymers necessitates the use of flame-retardant additives to meet safety standards in various applications, from construction to electronics. Halogenated compounds, particularly those containing bromine, have traditionally been used as effective flame retardants. nih.gov They are believed to function in the gas phase by releasing halogen radicals that interrupt the combustion chain reactions.

While specific studies on the flame-retardant properties of 2-bromo-4-(4-isopropyl-phenyl)-thiazole in polymer coatings are not extensively documented, the presence of a bromine atom suggests its potential in this application. Research on other bromo-containing organic compounds and nitrogen/sulfur-containing molecules provides a basis for this hypothesis. For example, benzothiazole-based phosphamide has been used as an intumescent flame retardant in epoxy resins, significantly improving their fire resistance. researchgate.net The combination of phosphorus, nitrogen, and sulfur in this additive contributes to the formation of a protective char layer and the release of non-combustible gases. researchgate.net

The performance of flame retardants is often evaluated using parameters like the Limiting Oxygen Index (LOI), which is the minimum concentration of oxygen required to support combustion, and the UL-94 vertical burn test classification. Higher LOI values and a V-0 rating in the UL-94 test indicate better flame retardancy. nih.gov

The following table shows the flame-retardant performance of an epoxy resin with a benzothiazole-based phosphamide additive as an illustrative example of how thiazole-related structures can enhance the fire resistance of polymers.

Polymer SystemAdditive Loading (wt%)LOI (%)UL-94 RatingReference
Epoxy Resin (EP)023.5- researchgate.net
EP / DOP-ABZ2028.3V-0 researchgate.net

Applications as Chemical Probes in Biological Systems

Fluorescent chemical probes are invaluable tools for visualizing and understanding complex biological processes in real-time. The design of such probes often involves a fluorophore whose photophysical properties are sensitive to specific analytes or environmental changes. Thiazole derivatives, due to their rigid and planar structure, often exhibit interesting photophysical properties and can be functionalized to create selective chemical probes.

Although the fluorescent properties of this compound have not been specifically reported, studies on analogous 2-bromo-4-phenylthiazole (B1277947) and other fluorescent thiazole derivatives highlight their potential in this area. nih.govresearchgate.netresearchgate.netresearchgate.net For instance, novel naphtho[2,3-d]thiazole-4,9-diones have been synthesized and their photophysical properties characterized, revealing that they exhibit fluorescence in both solution and the solid state. nih.gov The emission wavelengths of these compounds can be tuned by introducing different substituents, leading to a range of colors from blue to orange-red. nih.gov

The development of fluorescent probes often involves linking a recognition unit to a fluorophore. The binding of the target analyte to the recognition unit induces a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response). The bromo-substituent on the thiazole ring could potentially be utilized as a reactive site for attaching such recognition moieties or could influence the photophysical properties of the core fluorophore.

The table below presents the photophysical properties of a representative fluorescent naphtho[2,3-d]thiazole-4,9-dione (B78148) derivative, showcasing the characteristics that make thiazole-based compounds suitable for developing chemical probes.

CompoundSolventAbsorption Max (λmax, nm)Emission Max (Emmax, nm)Fluorescence Quantum Yield (Φ)Reference
Naphtho[2,3-d]thiazole-4,9-dione 5aChloroform3944430.03 nih.gov
Naphtho[2,3-d]thiazole-4,9-dione 5aAcetonitrile3934510.02 nih.gov
Naphtho[2,3-d]thiazole-4,9-dione 5bChloroform4416100.01 nih.gov
Naphtho[2,3-d]thiazole-4,9-dione 5bAcetonitrile4506250.01 nih.gov

Analytical Chemistry Applications (e.g., Derivatization Reagents)

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of analytes that lack a strong chromophore or fluorophore. researchgate.net A derivatization reagent chemically modifies the analyte to attach a tag that can be easily detected, for example, by UV-Vis or fluorescence detectors.

The structure of this compound suggests its potential as a derivatization reagent. The bromo group can serve as a leaving group in nucleophilic substitution reactions, allowing the thiazole moiety to be attached to analytes containing functional groups like amines, phenols, or thiols. The phenyl and thiazole components would provide a UV-absorbing chromophore, enhancing detection.

While specific applications of this compound as a derivatization reagent are not documented, the principle is demonstrated by other bromo-containing reagents. For instance, 4-bromo-N-methylbenzylamine has been developed as a new derivatization reagent for the analysis of carboxylic acids by HPLC-MS. nih.gov The bromine atom in this reagent provides a distinct isotopic pattern that aids in the identification of the derivatized species in mass spectrometry. nih.gov Similarly, benzoyl chloride is a common derivatizing agent for amines, phenols, and thiols, introducing a UV-active benzoyl group. libretexts.org

The table below provides examples of derivatization reagents and their applications in HPLC, illustrating the potential role of a bromo-thiazole derivative in this field.

Derivatization ReagentTarget Analyte(s)Detection MethodKey FeatureReference
4-Bromo-N-methylbenzylamineCarboxylic acidsHPLC-MS/MSBromine isotope pattern for identification nih.gov
Benzoyl ChlorideAmines, Phenols, ThiolsHPLC-UV/MS/MSIntroduces UV-active phenyl group libretexts.org
o-Phthalaldehyde (OPA)Primary amines, Amino acidsHPLC-FluorescenceForms highly fluorescent isoindole derivatives libretexts.org
1-Fluoro-2,4-dinitrobenzene (FDNB)Primary and secondary aminesHPLC-UVForms dinitrophenyl derivatives with strong UV absorbance researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

Traditional synthesis of 2-bromo-4-aryl-thiazoles often relies on the Hantzsch thiazole (B1198619) synthesis followed by bromination, or variations involving the Sandmeyer reaction from a 2-aminothiazole (B372263) precursor. researchgate.netnih.gov While effective, these methods can sometimes involve harsh conditions or multiple steps. Future research should focus on developing more efficient, sustainable, and high-yield synthetic routes to 2-Bromo-4-(4-isopropyl-phenyl)-thiazole.

Promising avenues include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for various thiazole syntheses. nih.gov Applying microwave irradiation to the cyclization of 2-bromo-1-(4-isopropylphenyl)ethanone with a sulfur source like thiourea (B124793) could offer a rapid and efficient one-pot synthesis.

Domino and Multicomponent Reactions: Designing a one-pot reaction where multiple bonds are formed sequentially without isolating intermediates can significantly improve synthetic efficiency. A domino alkylation-cyclization of a substituted propargyl bromide with a thiourea derivative is one such advanced method reported for other thiazoles. nih.gov A novel approach for bisthiazole disulfides involves a domino (2+3) cycloaddition/self-oxidation reaction, highlighting the potential for creative bond-forming strategies. acs.org

Green and Catalytic Approaches: The development of environmentally benign synthetic methods is a major focus in modern chemistry. nih.gov Research into using heterogeneous, reusable catalysts, such as copper silicate (B1173343), for the synthesis of 4-substituted 2-aminothiazoles has shown advantages like easy workup and economic feasibility. nanobioletters.com Exploring similar catalytic systems for the direct synthesis of this compound from readily available starting materials would be a significant advancement. Another green strategy involves using copper salts to catalyze the reaction between aldehydes, amines, and elemental sulfur. nih.gov

Design and Synthesis of Advanced Derivatives with Tailored Properties

The structure of this compound is ripe for chemical modification to generate a library of advanced derivatives. The bromine atom at the C2 position is a particularly valuable synthetic handle for introducing molecular diversity via cross-coupling reactions.

Future synthetic campaigns could focus on:

Cross-Coupling Reactions: The C2-bromo position is ideal for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig coupling reactions. This would allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, respectively. Such modifications would systematically alter the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule, which is a key strategy in tuning biological activity.

Functionalization of the Phenyl Ring: The 4-isopropylphenyl group can also be a target for modification. Electrophilic aromatic substitution could introduce various functional groups (e.g., nitro, halogen, acyl) onto the phenyl ring, further diversifying the molecular scaffold.

Scaffold Hopping and Hybridization: The core structure can be used as a building block in "scaffold hopping" strategies to create novel heteroaromatic systems with unique properties. rsc.org Furthermore, creating hybrid molecules by linking the thiazole scaffold to other known pharmacophores (e.g., coumarins, pyridines, quinoxalines) is a proven strategy for developing compounds with multi-targeted activity or enhanced potency. tandfonline.comnih.govfrontiersin.org

The table below illustrates potential derivative classes that could be synthesized from the parent compound and the rationale for their design.

Derivative ClassSynthetic Strategy (at C2-Position)Rationale for SynthesisRepresentative Reference
2-Aryl/Heteroaryl ThiazolesSuzuki or Stille CouplingModulate electronic properties; explore π-π stacking interactions with biological targets. nih.gov
2-Alkynyl ThiazolesSonogashira CouplingIntroduce rigid, linear linkers for probing binding pockets. nih.gov
2-Amino ThiazolesBuchwald-Hartwig AminationIntroduce hydrogen bond donors/acceptors to improve target affinity and solubility. nih.gov
2-(Substituted-styryl) ThiazolesHeck or Wittig-Horner ReactionCreate thiazole-based stilbene (B7821643) analogs, known to have interesting biological activities like Top1 inhibition. nih.gov

Deeper Mechanistic Investigations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent functionalization of this compound is crucial for optimizing reaction conditions and predicting outcomes. Future work should move beyond simple product characterization to include detailed mechanistic studies.

Key research questions to address include:

Kinetic Studies: Performing kinetic analysis of novel synthetic routes can help elucidate the rate-determining steps and the influence of catalysts, solvents, and temperature on reaction efficiency.

Intermediate Trapping and Characterization: Attempts to isolate or spectroscopically identify transient intermediates in domino or one-pot reactions can provide direct evidence for a proposed reaction pathway.

Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) calculations can be employed to map the energy landscape of a reaction, compare the feasibility of different proposed mechanisms (e.g., ionic vs. radical pathways), and understand the role of catalysts in lowering activation barriers. acs.org

Integration of In Silico and Experimental Approaches

The synergy between computational (in silico) and experimental methods is a powerful paradigm in modern drug discovery and materials science. nih.govresearchgate.net For a novel compound like this compound, this integrated approach can accelerate the discovery of its potential functions and guide the rational design of its derivatives.

A future research workflow should incorporate:

Molecular Docking: Before extensive synthesis, virtual screening of this compound and its hypothetical derivatives against various biological targets (e.g., kinases, DNA gyrase, carbonic anhydrase) can identify potential protein binding partners and predict binding modes. nih.govnih.govnih.gov This helps prioritize synthetic efforts towards compounds with the highest probability of being active.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov This early assessment of drug-likeness can help filter out molecules with unfavorable pharmacokinetic profiles, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested, QSAR studies can be performed to build mathematical models that correlate specific structural features with observed biological activity. ijper.org These models can then be used to predict the activity of new, unsynthesized derivatives.

The following table provides a hypothetical example of how in silico data could guide the selection of derivatives for synthesis, targeting a specific enzyme like E. coli DNA Gyrase.

CompoundModificationDocking Score (kcal/mol)Predicted ADMET RiskSynthesis Priority
Parent Compound 2-Bromo-7.5High-
Derivative A 2-(pyridin-4-yl)-9.2LowHigh
Derivative B 2-(4-methoxyphenyl)-8.8LowHigh
Derivative C 2-(naphthalen-2-yl)-9.0Medium (potential mutagenicity)Medium
Derivative D 2-(cyclohexylamino)-6.5LowLow

Discovery of New Applications Beyond Current Scope

While thiazole derivatives are heavily investigated for their antimicrobial and anticancer properties, the unique structural features of this compound may lend themselves to a wider range of applications. frontiersin.orgresearchgate.netnih.gov Future research should adopt an exploratory mindset to uncover novel utilities.

Potential new areas of application include:

Agrochemicals: The stability and functional versatility of the thiazole ring make it a suitable scaffold for agrochemicals. rsc.org Derivatives could be screened for herbicidal, insecticidal, or fungicidal activity, targeting pests or plant pathogens.

Materials Science: Thiazole-containing compounds can have interesting photophysical properties. Derivatives could be explored as organic light-emitting diode (OLED) materials, fluorescent probes for biological imaging, or components of novel polymers.

Enzyme Inhibitors for Other Diseases: Beyond cancer and infectious diseases, thiazole derivatives could be designed as inhibitors for enzymes implicated in other conditions, such as Alzheimer's disease (e.g., acetylcholinesterase inhibitors) or metabolic disorders. nih.gov

Antiprotozoal Agents: Thiazole-based compounds have shown promise against various protozoan parasites. nih.gov Screening new derivatives against pathogens like Trypanosoma or Leishmania could yield new therapeutic leads.

By pursuing these multifaceted research directions, the scientific community can unlock the full potential of this compound, transforming it from an unexplored molecule into a valuable scaffold for the development of new technologies and therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.